molecular formula C21H21ClFN7 B1139464 Ilginatinib hydrochloride CAS No. 1239358-85-0

Ilginatinib hydrochloride

Numéro de catalogue B1139464
Numéro CAS: 1239358-85-0
Poids moléculaire: 425.89
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ilginatinib hydrochloride, also known as NS-018, is under clinical development by NS Pharma . It is currently in Phase II for Chronic Idiopathic Myelofibrosis (Primary Myelofibrosis) . The drug candidate is administered orally as a tablet . It is also under development for the treatment of primary myelofibrosis, post-polycythemia vera myelofibrosis, post-essential thrombocythemia myelofibrosis, severe pneumonia, and acute respiratory distress syndrome caused due to COVID-19 .


Synthesis Analysis

Ilginatinib is a JAK2 inhibitor developed by NS Pharma . It has an IC50 value of 0.72 nM for JAK2 at the kinase level . It shows 46-fold, 54-fold, and 22-fold higher selectivity for JAK2 than for JAK1, JAK3, and TYK2, respectively .


Molecular Structure Analysis

The molecular formula of Ilginatinib hydrochloride is C21H21ClFN7 . Its molecular weight is 425.89 . The structure of Ilginatinib hydrochloride is not directly available from the search results.


Physical And Chemical Properties Analysis

Ilginatinib hydrochloride is a solid substance . It has a solubility of ≥ 35 mg/mL in DMSO when ultrasonicated . It should be stored at 4°C in a dry, sealed environment .

Applications De Recherche Scientifique

  • Metformin Hydrochloride in Drug Delivery Systems : A study on the in vitro release of metformin hydrochloride from sodium alginate/polyvinyl alcohol hydrogels highlights the potential of these materials in drug delivery systems (Martínez-Gómez et al., 2017).

  • Ciprofloxacin Hydrochloride in Wound Dressings : Research on alginate/chitosan-based bi-layer composite membranes as potential sustained-release wound dressings containing ciprofloxacin hydrochloride indicates the use of these materials in medical applications, particularly in wound healing (Han et al., 2014).

  • Photocrosslinked Alginate Hydrogels : The development of photocrosslinked alginate hydrogels with tunable biodegradation rates and mechanical properties demonstrates their utility in regenerative medicine and bioactive factor delivery, which could be relevant for the application of various hydrochloride compounds (Jeon et al., 2009).

  • Alginate Hydrogels in Biomedical Applications : Alginate hydrogels have been extensively used as scaffolds for tissue engineering, drug delivery, and as extracellular matrices in various biomedical applications. This research might provide a context for understanding how Ilginatinib hydrochloride could be used in similar applications (Rowley et al., 1999).

  • Ionic Liquids in Drug Delivery : A study on ionic liquids as potential enhancers for transdermal drug delivery illustrates the innovative approaches in pharmaceutical applications, which may also be relevant for the delivery of hydrochloride-based drugs (Monti et al., 2017).

Mécanisme D'action

Ilginatinib hydrochloride is a highly active and orally bioavailable JAK2 inhibitor . It acts by targeting the JAK2 enzyme, which is often overactivated in certain types of myeloproliferative neoplasms .

Safety and Hazards

According to the Material Safety Data Sheet, Ilginatinib hydrochloride is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended . It’s advised to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .

Orientations Futures

Ilginatinib hydrochloride is currently in the clinical trial phase, and its effectiveness against various conditions is being studied . The future directions of Ilginatinib hydrochloride largely depend on the results of these ongoing trials and the subsequent approval process .

Propriétés

IUPAC Name

6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN7.ClH/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;/h3-14H,1-2H3,(H2,24,26,27,28);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNVGPXGVAXXSH-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ilginatinib hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.